molecular formula C17H24N2O4 B2625008 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pentanamide CAS No. 896307-32-7

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pentanamide

Cat. No.: B2625008
CAS No.: 896307-32-7
M. Wt: 320.389
InChI Key: RXQOOGOUZYBHAZ-UHFFFAOYSA-N
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Description

The compound “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)pentanamide” is a complex organic molecule. The “3,4-dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions . The “5-oxopyrrolidin-3-yl” part suggests a pyrrolidine (a five-membered ring with one nitrogen and four carbon atoms) with a carbonyl (C=O) group at the 5th position . The “pentanamide” part suggests a five-carbon chain with an amide (CONH2) group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The phenyl ring might undergo electrophilic aromatic substitution reactions, and the amide group could participate in condensation or hydrolysis reactions .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is not known for this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its synthesis, characterization, and investigation of its properties and potential uses .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-4-5-6-16(20)18-12-9-17(21)19(11-12)13-7-8-14(22-2)15(10-13)23-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQOOGOUZYBHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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